![molecular formula C19H22ClNO3S2 B3972394 4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide
Overview
Description
4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide is a chemical compound that is widely used in scientific research. The compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and functioning of B cells, a type of white blood cell that is involved in the immune response.
Mechanism of Action
4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide works by inhibiting the activity of BTK, an enzyme that plays a crucial role in the development and functioning of B cells. BTK is involved in the signaling pathways that regulate B cell activation, proliferation, and differentiation. Inhibition of BTK activity by this compound leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit BTK activity and reduce the proliferation of cancer cells. It has also been shown to reduce the symptoms of autoimmune diseases and inflammatory disorders. However, the compound may also have some adverse effects, such as immunosuppression and increased risk of infection.
Advantages and Limitations for Lab Experiments
4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide has several advantages for lab experiments. The compound is highly specific for BTK and has been shown to be effective in inhibiting BTK activity. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, the compound may also have some limitations, such as potential toxicity and off-target effects.
Future Directions
There are several future directions for the research on 4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide. One direction is to study the compound's efficacy and safety in clinical trials for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the compound's off-target effects and potential toxicity in more detail. Additionally, further research is needed to understand the molecular mechanisms underlying the compound's effects on BTK and its downstream signaling pathways.
Scientific Research Applications
4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide is used in scientific research to study the role of BTK in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to be effective in inhibiting BTK activity and reducing the proliferation of cancer cells. It has also been shown to be effective in reducing the symptoms of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
4-chloro-N-[2-(4-methylsulfanylphenoxy)cyclohexyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-25-16-10-8-15(9-11-16)24-19-5-3-2-4-18(19)21-26(22,23)17-12-6-14(20)7-13-17/h6-13,18-19,21H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFSJQPSUUYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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